![molecular formula C18H23N5O2 B2954717 N-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-2-甲基苯甲酰胺 CAS No. 1797670-09-7](/img/structure/B2954717.png)
N-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-2-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains functional groups such as amide, pyrimidine, and morpholine. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography. Unfortunately, without specific data for this compound, a detailed analysis cannot be provided .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Amides, for example, can participate in a variety of reactions, including hydrolysis and reduction .科学研究应用
合成和化学修饰
研究已经探索了与 N-(4-(二甲氨基)-2-吗啉嘧啶-5-基)-2-甲基苯甲酰胺相关的化合物的合成和改性,重点关注它们在各个领域的潜在应用,包括它们的抗肿瘤活性以及对广谱蛋白激酶抑制剂开发的贡献。例如,研究了邻羧基苯甲酰基二茂铁钠盐的抗肿瘤活性,发现了二茂铁酰苯甲酰胺衍生物,表明了一种生产具有潜在抗肿瘤应用的化合物的方法(Simenel 等人,2008)。类似地,蛋白激酶抑制剂 CTx-0152960 及其类似物采用混合流动和微波方法制备,展示了一种以提高产率和原子经济性高效合成激酶抑制剂的方法(Russell 等人,2015)。
新型结晶形式和治疗应用
发现相关化合物的新的结晶形式对治疗一系列疾病具有影响。例如,声称特定化合物的结晶形式可用于治疗哮喘、胃肠道疾病、疼痛和抑郁症等疾病,突出了这些化合物的治疗多功能性(Norman,2008)。
癌症治疗的酶激活前药
对酶激活前药的研究,例如 5-(氮丙啶-1-基)-2,4-二硝基苯甲酰胺 (CB 1954) 在硝基还原酶的作用下转化为其活性形式,证明了靶向癌症治疗的潜力。这一过程突出了酶特异性活化在治疗应用中的重要性,为癌症治疗提供了一种选择性方法(Knox 等人,1988)。
胃促动力药的开发
对 N-[(2-吗啉基)烷基]苯甲酰胺的研究导致了具有有效和选择性胃促动力活性的化合物的开发。这项研究确定了可以作为比现有药物(如胃复安)更有效的治疗胃肠道运动障碍的化合物(Kato 等人,1990)。
安全和危害
属性
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-6-4-5-7-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-8-10-25-11-9-23/h4-7,12H,8-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAFGRAVCYVLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。